C.I. Acid Brown 75

Description

The exact mass of the compound Acid Brown 75 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

6637-87-2 |

|---|---|

Molecular Formula |

C28H17N9NaO16S2+ |

Molecular Weight |

822.6 g/mol |

IUPAC Name |

sodium 4-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]-3-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonic acid |

InChI |

InChI=1S/C28H17N9O16S2.Na/c38-23-10-17(55(51,52)53)6-12-5-16(54(48,49)50)9-18(24(12)23)30-32-20-11-21(33-31-19-7-15(36(44)45)8-22(26(19)39)37(46)47)28(41)25(27(20)40)34-29-13-1-3-14(4-2-13)35(42)43;/h1-11,38-41H,(H,48,49,50)(H,51,52,53);/q;+1 |

InChI Key |

ILMFTRZXCFCBAO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=C(C(=CC(=C2O)N=NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C=C4O)S(=O)(=O)O)N=NC5=C(C(=CC(=C5)[N+](=O)[O-])[N+](=O)[O-])O)O)[N+](=O)[O-] |

Other CAS No. |

6637-87-2 8011-86-7 61901-22-2 |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis Pathway of C.I. Acid Brown 75: A Technical Guide

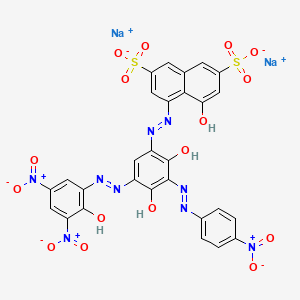

C.I. Acid Brown 75 is a trisazo dye, characterized by the presence of three azo groups (–N=N–), which are responsible for its color.[1] Its synthesis is a multi-step process involving sequential diazotization and azo coupling reactions. This guide provides a detailed overview of the synthesis pathway, experimental protocols, and relevant data for researchers and professionals in drug development and chemical synthesis.

I. Overview of the Synthesis Pathway

The industrial preparation of this compound involves four key starting materials: 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid (commonly known as H-acid), resorcinol, 2-amino-4,6-dinitrophenol, and 4-nitroaniline (p-nitroaniline).[2][3][4] The synthesis proceeds through a series of three diazotization and coupling stages.[5]

The general sequence is as follows:

-

First Coupling: H-acid is diazotized and then coupled with resorcinol.

-

Second Coupling: 2-amino-4,6-dinitrophenol is diazotized and coupled with the product from the first stage.

-

Third Coupling: 4-nitroaniline is diazotized and coupled with the product from the second stage to yield the final this compound dye.

The final product is then typically isolated by salting out, followed by filtration, drying, and crushing.

II. Visualization of the Synthesis Pathway

The following diagram illustrates the sequential steps in the synthesis of this compound.

Caption: Synthesis pathway of this compound.

III. Quantitative Data Summary

The following table summarizes key quantitative data related to the industrial synthesis of this compound.

| Parameter | Sequential Batch Process | One-Pot Continuous Process | Reference |

| Yield | 85–90% | 82–85% | |

| Purity | >95% | 87–90% | |

| Molecular Formula | C₂₈H₁₅N₉Na₂O₁₆S₂ | C₂₈H₁₅N₉Na₂O₁₆S₂ | |

| Molecular Weight | 843.58 g/mol | 843.58 g/mol | |

| C.I. Number | 34905 | 34905 | |

| CAS Number | 8011-86-7 | 8011-86-7 |

IV. Detailed Experimental Protocols

The following protocols are representative experimental procedures for the key reactions in the synthesis of this compound, based on established methods for diazotization and azo coupling.

A. General Materials and Equipment

-

Reactors: Glass beakers or round-bottom flasks of appropriate sizes.

-

Stirring: Mechanical or magnetic stirrers.

-

Temperature Control: Ice-water baths.

-

pH Measurement: pH meter or indicator papers.

-

Filtration: Büchner funnel with vacuum filtration setup.

-

Reagents: 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid), resorcinol, 2-amino-4,6-dinitrophenol, 4-nitroaniline, sodium nitrite (NaNO₂), hydrochloric acid (HCl), sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), and sodium chloride (NaCl).

B. Protocol for Diazotization of Aromatic Amines

This general protocol is applicable to H-acid, 2-amino-4,6-dinitrophenol, and 4-nitroaniline, with minor adjustments as noted.

-

Preparation of Amine Solution:

-

Suspend one molar equivalent of the primary aromatic amine in a suitable amount of water and hydrochloric acid.

-

Cool the suspension to 0–5 °C in an ice-water bath with continuous stirring.

-

-

Preparation of Nitrite Solution:

-

In a separate beaker, dissolve a slight molar excess (approximately 1.05 equivalents) of sodium nitrite in cold water.

-

-

Diazotization Reaction:

-

Slowly add the chilled sodium nitrite solution dropwise to the stirred amine hydrochloride suspension.

-

Maintain the reaction temperature between 0 °C and 5 °C throughout the addition.

-

After the addition is complete, continue stirring for an additional 15-30 minutes to ensure the reaction goes to completion. The resulting solution contains the diazonium salt.

-

C. Protocol for Azo Coupling

This protocol outlines the general procedure for the coupling reactions.

-

Preparation of Coupling Component Solution:

-

Dissolve one molar equivalent of the coupling component (e.g., resorcinol or the intermediate from the previous coupling step) in an aqueous alkaline solution (e.g., dilute sodium hydroxide or sodium carbonate).

-

Cool the solution to 0–5 °C in an ice-water bath.

-

-

Coupling Reaction:

-

Slowly add the freshly prepared, cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.

-

Maintain the temperature at 0–5 °C and control the pH within the desired range (weakly alkaline for the first two couplings, and weakly acidic for the final coupling) by adding a base (like NaOH or Na₂CO₃) or acid as needed.

-

Continue stirring for 1-2 hours after the addition is complete to ensure full coupling.

-

D. Isolation and Purification of the Final Product

-

Salting Out:

-

Once the final coupling reaction is complete, add sodium chloride to the reaction mixture to precipitate the dye.

-

-

Filtration and Washing:

-

Collect the precipitated dye by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold, saturated sodium chloride solution to remove impurities.

-

-

Drying and Crushing:

-

Dry the collected dye in an oven at a suitable temperature (e.g., 60-80 °C).

-

Crush the dried dye to obtain a fine powder.

-

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to C.I. Acid Brown 75

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, alongside detailed experimental protocols for its synthesis and analysis. This document is intended for use by researchers, scientists, and professionals in drug development and related fields who may utilize this compound in their studies.

Core Data Presentation

The fundamental quantitative data for this compound is summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₂₈H₁₅N₉Na₂O₁₆S₂ |

| Molecular Weight | 843.58 g/mol |

| CAS Number | 8011-86-7 |

| C.I. Name | 34905 |

| Class | Trisazo Dye |

| Appearance | Dark red-light brown powder |

| Solubility | Soluble in water |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on established chemical synthesis and analytical procedures.

The synthesis of this compound is a multi-step process involving sequential diazotization and coupling reactions. The primary raw materials for this synthesis are 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid), resorcinol, 2-Amino-4,6-dinitrophenol, and 4-Nitrobenzenamine.[1]

Step 1: First Diazotization and Coupling

-

Diazotize 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid.

-

In weakly alkaline conditions, couple the diazotized H-acid with resorcinol.

Step 2: Second Diazotization and Coupling

-

Diazotize 2-Amino-4,6-dinitrophenol.

-

Under weakly alkaline conditions, couple this with the product from Step 1.

Step 3: Third Diazotization and Coupling

-

Diazotize 4-Nitrobenzenamine.

-

In a weakly acidic inorganic medium, couple this with the product from Step 2 to form the final this compound dye.[1]

Step 4: Product Isolation

-

The final product is isolated through salting out, followed by filtration, drying, and crushing to obtain the finished dye powder.[2][3]

This compound is often used as a model compound in environmental research, particularly in studies focused on its removal from wastewater via adsorption. A general protocol for such a study is as follows:

Materials and Reagents:

-

This compound

-

Adsorbent material (e.g., activated carbon, bentonite clay, kaolinite)

-

Deionized water

-

HCl and NaOH for pH adjustment

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of a known concentration (e.g., 1000 mg/L) by dissolving a precise amount of this compound in deionized water.

-

Preparation of Working Solutions: Create a series of working solutions of varying concentrations by diluting the stock solution.

-

Batch Adsorption Experiments:

-

In a set of flasks, add a fixed amount of the adsorbent to a known volume of the dye solutions.

-

Adjust the pH of the solutions to the desired value.

-

Place the flasks in a shaker at a constant temperature for a specified period to reach equilibrium.

-

-

Analysis:

-

After the desired contact time, separate the adsorbent from the solution by centrifugation or filtration.

-

Measure the remaining concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength.

-

-

Data Analysis:

-

The amount of dye adsorbed per unit mass of adsorbent can be calculated.

-

The data can be fitted to various isotherm models (e.g., Langmuir, Freundlich) to understand the adsorption mechanism.

-

Signaling Pathways and Biological Interactions

Currently, there is a lack of available scientific literature detailing the specific signaling pathways in biological systems that are affected by this compound. Its primary applications are in the textile and leather industries for dyeing purposes.[4] Toxicological data indicates that it can cause eye irritation. Long-term health effects have not been extensively studied, though some azo dyes have the potential to break down into aromatic amines that may be carcinogenic. Further research is required to elucidate any specific molecular interactions and signaling cascades it may influence in a biological context.

Mandatory Visualizations

The following diagrams illustrate the workflows for the synthesis and a general experimental procedure involving this compound.

Caption: Synthesis workflow for this compound.

Caption: General workflow for an adsorption study.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Trisazo Dyes

For Researchers, Scientists, and Drug Development Professionals

Trisazo dyes, a significant class of synthetic colorants characterized by the presence of three azo bonds (-N=N-), have found extensive applications beyond the textile industry, garnering interest in the biomedical and pharmaceutical fields. Their unique chemical structures and modifiable properties make them intriguing candidates for various applications, including as biological stains and potential drug delivery vehicles. This technical guide provides a comprehensive overview of the core physical and chemical properties of selected trisazo dyes, detailed experimental protocols for their characterization, and an exploration of their biological interactions.

Physicochemical Properties of Selected Trisazo Dyes

The properties of trisazo dyes are largely dictated by their molecular structure, including the nature of the aromatic rings and the substituents they carry. The presence of multiple azo linkages and auxochromes influences their color, solubility, and stability. The following tables summarize key quantitative data for several commercially important trisazo dyes.

| Property | C.I. Direct Black 38 | C.I. Direct Violet 51 | C.I. Direct Blue 86 | C.I. Direct Red 80 | C.I. Direct Brown 152 |

| C.I. Number | 30235 | 27905 | 74180 | 35780 | 25370 |

| CAS Number | 1937-37-7 | 5489-77-0 | 1330-38-7 | 2610-10-8 | 6854-77-9 |

| Molecular Formula | C₃₄H₂₅N₉Na₂O₇S₂ | C₃₂H₂₇N₅Na₂O₈S₂ | C₃₂H₁₄CuN₈Na₂O₆S₂ | C₄₅H₂₆N₁₀Na₆O₂₁S₆ | C₂₅H₂₂N₁₀Na₂O₇S₂ |

| Molecular Weight ( g/mol ) | 781.73[1] | 719.7[2] | 780.17[3][4] | 1373.08[5] | 684.62 |

| Appearance | Gray-black powder | Purple powder | Blue powder | Red powder | Red-light brown powder |

Table 1: General and Physical Properties of Selected Trisazo Dyes

| Property | C.I. Direct Black 38 | C.I. Direct Violet 51 | C.I. Direct Blue 86 | C.I. Direct Red 80 | C.I. Direct Brown 152 |

| Solubility in Water | Soluble | 15 g/L at 60°C, 25 g/L at 97°C | 40 g/L at 60°C, 80 g/L at 97°C | 30 g/L at 60°C, 50 g/L at 97°C | Moderately soluble |

| Solubility in Ethanol | Moderately soluble | Slightly soluble | Soluble | Soluble | Moderately soluble |

| Melting Point (°C) | Decomposes | Not available | Not available | Not available | Not available |

| Boiling Point (°C) | Decomposes | Not available | Not available | Not available | Not available |

| Thermal Stability | Decomposes upon heating | Not available | Stable under normal conditions | Stable under normal temperatures and pressures; decomposes with excess heat | Not available |

Table 2: Solubility and Thermal Properties of Selected Trisazo Dyes

| Property | C.I. Direct Black 38 | C.I. Direct Violet 51 | C.I. Direct Blue 86 | C.I. Direct Red 80 | C.I. Direct Brown 152 |

| λmax (nm) in Water/Aqueous Solution | Not specified | 545 | ~620 | 528-529, with a shoulder at ~500 | Not available |

| Other UV Peaks (nm) | Not specified | 294, 361 | Not specified | 372, 281-282, 230-235 | Not available |

Table 3: Spectroscopic Properties of Selected Trisazo Dyes in the UV-Visible Range

Experimental Protocols

This section outlines detailed methodologies for key experiments used to characterize the physical and chemical properties of trisazo dyes.

Determination of Aqueous Solubility (Gravimetric Method)

This protocol provides a fundamental method for quantifying the solubility of a trisazo dye in water.

Materials:

-

Trisazo dye powder

-

Distilled or deionized water

-

Thermostatically controlled water bath or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filter with a 0.45 µm membrane)

-

Pre-weighed glass vials

-

Oven

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of the trisazo dye to a known volume of water in a glass vial.

-

Equilibration: Seal the vial and place it in a thermostatically controlled environment (e.g., 25°C or 37°C). Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: After equilibration, allow the suspension to settle. Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm filter to remove any undissolved particles.

-

Solvent Evaporation: Transfer the filtered solution to a pre-weighed, dry evaporating dish.

-

Drying: Place the evaporating dish in an oven at a temperature sufficient to evaporate the water without decomposing the dye (e.g., 105°C) until a constant weight is achieved.

-

Calculation: The solubility (in g/L) is calculated using the following formula:

Solubility (g/L) = (Mass of dried dye (g) / Volume of filtrate (L))

UV-Visible Spectroscopic Analysis

This protocol details the procedure for obtaining the UV-Vis absorption spectrum of a trisazo dye to determine its wavelength of maximum absorbance (λmax).

Materials:

-

Trisazo dye

-

Appropriate solvent (e.g., water, ethanol)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Stock Solution: Accurately weigh a small amount of the trisazo dye and dissolve it in a known volume of the chosen solvent to prepare a concentrated stock solution.

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will have absorbances within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range for scanning (e.g., 200-800 nm).

-

Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the absorbance of the spectrophotometer.

-

Sample Measurement: Rinse a cuvette with one of the dye solutions, then fill it and place it in the sample holder of the spectrophotometer.

-

Data Acquisition: Record the absorbance spectrum of the solution. The wavelength at which the highest absorbance is recorded is the λmax.

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and decomposition profile of a trisazo dye.

Materials:

-

Trisazo dye sample

-

Thermogravimetric analyzer

-

TGA pans (e.g., alumina, platinum)

-

Inert gas (e.g., nitrogen)

Methodology:

-

Sample Preparation: Accurately weigh a small amount of the dye sample (typically 5-10 mg) into a TGA pan.

-

Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas at a controlled flow rate (e.g., 20-50 mL/min) to create an inert atmosphere.

-

Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: The instrument records the mass of the sample as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of decomposition and the percentage of weight loss at different temperatures.

Biological Interactions and Signaling Pathways

While direct modulation of specific signaling pathways by trisazo dyes is an area of ongoing research, their metabolic activation and potential for targeted drug delivery are of significant interest to drug development professionals.

Metabolic Activation of Trisazo Dyes

A key chemical property of azo dyes relevant to their biological activity is the susceptibility of the azo bond to reductive cleavage. In the anaerobic environment of the colon, azoreductase enzymes produced by the gut microbiota can cleave the azo linkages, leading to the formation of aromatic amines. This metabolic process is the basis for the development of colon-specific drug delivery systems, where a therapeutic agent is linked to an azo-containing carrier. The active drug is only released upon reaching the colon.

Metabolic activation of a trisazo dye prodrug in the colon.

Potential Interaction with TGF-β Signaling

While not directly demonstrated for trisazo dyes, some polyazo dyes have been suggested to indirectly influence signaling pathways involved in cellular processes like fibrosis. The Transforming Growth Factor-β (TGF-β) pathway is a key regulator of extracellular matrix production. The interaction of large, planar dye molecules with components of the extracellular matrix could potentially modulate the activity of this pathway.

Simplified TGF-β signaling pathway and potential influence of polyazo dyes.

Conclusion

Trisazo dyes represent a versatile class of compounds with a broad range of established and emerging applications. Their physicochemical properties, which can be tuned through synthetic modifications, make them valuable tools in various scientific disciplines. For researchers and professionals in drug development, the potential of trisazo dyes as colon-specific drug delivery carriers, owing to their predictable metabolic activation, presents a promising avenue for future therapeutic strategies. A thorough understanding of their physical and chemical characteristics, as detailed in this guide, is paramount for the successful design and implementation of novel applications. Further investigation into the direct interactions of trisazo dyes with specific biological pathways will undoubtedly unlock new opportunities in medicine and biotechnology.

References

C.I. Acid Brown 75: A Technical Guide to its Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of C.I. Acid Brown 75, a trisazo dye. The document compiles available quantitative and qualitative solubility data and furnishes a detailed experimental protocol for determining solubility, aimed at providing researchers and professionals in drug development and other scientific fields with essential data for its application.

Core Data Presentation

The solubility of a substance is a critical physicochemical property that dictates its application in various fields. For this compound, its solubility is a key determinant in its use in dyeing processes and other applications where it needs to be in a dissolved state.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in water.

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 20 | 91[1][2][3][4] |

| Water | 90 | 90 - 100[5] |

Qualitative Solubility Information

While specific quantitative data for a wide range of organic solvents is limited in publicly available literature, some qualitative information has been reported:

-

Ethanol: this compound is reported to be soluble in ethanol. The exact concentration and temperature for this solubility, however, are not specified.

-

General Organic Solvents: As an acid dye, this compound is expected to have limited solubility in non-polar organic solvents. Acid dyes are typically large, complex molecules with polar sulfonic acid groups, which contribute to their high solubility in water but lower their affinity for non-polar organic media.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in various solvents. This protocol is based on the widely recognized flask method, a standard procedure for determining the saturation solubility of a substance.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (analytical grade)

-

Selected solvent (e.g., water, ethanol, acetone) of high purity

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Syringe filters (chemically inert, e.g., PTFE)

-

Spectrophotometer or other suitable analytical instrument

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a series of glass flasks.

-

Accurately add a known volume of the chosen solvent to each flask.

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the flasks for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. It is recommended to perform a preliminary study to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

Filter the sample through a syringe filter to remove any suspended solid particles. This step is crucial to ensure that only the dissolved portion is analyzed.

-

-

Analysis of the Saturated Solution:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Measure the absorbance of the diluted solution using a spectrophotometer at the wavelength of maximum absorbance (λmax) for this compound.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Measure the absorbance of the standard solutions and construct a calibration curve of absorbance versus concentration.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration of the original saturated solution by taking into account the dilution factor.

-

The solubility is expressed in grams per liter (g/L) or other appropriate units.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: A generalized workflow for determining the equilibrium solubility of a compound.

References

The Evolution and Application of Acid Dyes in Scientific Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the history, development, and application of acid dyes in scientific research. From their origins in the textile industry to their indispensable role in modern biological and medical research, acid dyes offer a versatile toolkit for visualizing cellular structures, quantifying proteins, and elucidating complex signaling pathways. This document details the chemical principles of acid dyes, their classification, and provides in-depth experimental protocols for their use in various research applications.

A Brief History of Acid Dyes in Research

The journey of acid dyes began in the mid-19th century, driven by the burgeoning synthetic dye industry. The first synthetic dye, Mauveine, was discovered by William Henry Perkin in 1856, sparking a chemical revolution that would soon find its way into the laboratory.[1] While initially developed for textiles, the selective staining properties of these new colorful compounds were quickly recognized by early biologists.

The earliest acid dyes to appear were triarylmethane-based in 1868, though they had poor fastness.[2][3] A significant milestone was the synthesis of the first acid dye for wool, Acid Red A, in 1877.[3] The late 19th century saw the development of more structurally diverse acid dyes, including azo and anthraquinone derivatives, expanding the available color palette and improving staining characteristics.[3] Picric acid, available as early as 1788, was used for dyeing wool from an acid dyebath.

The turn of the 20th century marked a pivotal moment for the use of dyes in biological research. The work of pioneers like Paul Ehrlich, who used dyes to stain tissues and microorganisms, laid the foundation for modern histology and microbiology. The development of histological staining techniques, such as the hematoxylin and eosin (H&E) stain, which utilizes the acid dye eosin, revolutionized pathology by enabling the visualization of tissue morphology in unprecedented detail.

The mid-20th century witnessed another leap forward with the advent of fluorescence microscopy. The development of fluorescent acid dyes, which absorb light at one wavelength and emit it at a longer wavelength, opened up new frontiers in cell biology. These fluorescent probes allowed for the highly sensitive and specific labeling of biomolecules and cellular compartments, paving the way for techniques like immunofluorescence and live-cell imaging. The synthesis of fluorescein in the 1870s was a critical early development in this area. Today, a vast array of acid dyes, both traditional and fluorescent, are integral to a wide range of research applications, from basic cell biology to drug discovery and clinical diagnostics.

Chemical Principles and Classification of Acid Dyes

Acid dyes are anionic compounds, meaning they carry a negative charge in solution. Their name derives from the acidic conditions under which they are typically applied, which enhances their binding to biological structures. The acidic nature of these dyes is conferred by the presence of one or more acidic functional groups, most commonly sulfonic acid (-SO₃H) or carboxylic acid (-COOH) groups.

The primary mechanism of staining with acid dyes is ionic bonding. In an acidic solution, the amino groups (-NH₂) of proteins and other macromolecules in biological tissues become protonated, acquiring a positive charge (-NH₃⁺). The negatively charged anionic dye molecules are then electrostatically attracted to these positively charged sites, resulting in staining. The strength of this interaction, and thus the intensity of the stain, is influenced by the pH of the staining solution, the number of charged groups on both the dye and the target molecule, and the presence of other salts.

Acid dyes can be classified based on their chemical structure or their dyeing properties.

Classification by Chemical Structure:

-

Azo Dyes: This is the largest and most diverse group of acid dyes, characterized by the presence of one or more azo groups (-N=N-). They offer a wide range of colors, including reds, oranges, and yellows.

-

Anthraquinone Dyes: These dyes are based on the anthraquinone scaffold and are known for their good lightfastness. They typically produce blue and green colors.

-

Triarylmethane Dyes: This class of dyes provides bright, intense colors, often in the red, violet, and green ranges, but they generally have poorer lightfastness compared to other classes.

-

Xanthene Dyes: This group includes important fluorescent dyes like fluorescein and eosin. They are characterized by the xanthene ring system.

-

Nitro Dyes: These dyes contain nitro (-NO₂) groups as their chromophore.

Classification by Dyeing Properties:

-

Leveling Acid Dyes: These have relatively low molecular weights and show good leveling properties, meaning they produce a uniform color. They are typically applied in a strongly acidic bath.

-

Milling Acid Dyes: These have higher molecular weights and exhibit better wet fastness properties. They are applied from a weakly acidic or neutral bath.

-

Metal-Complex Acid Dyes: These dyes contain a metal ion, such as chromium or cobalt, coordinated to the dye molecule. This complexation improves their lightfastness and wet fastness.

Quantitative Data of Acid Dyes in Research

The selection of an appropriate acid dye for a specific research application often depends on its quantitative properties. For fluorescence-based techniques, parameters such as the excitation and emission maxima, quantum yield, and molar extinction coefficient are critical. The following table summarizes these properties for a selection of commonly used acid dyes in research.

| Dye Name | C.I. Number | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Primary Application |

| Eosin Y | 45380 | 518 | 540 | ~83,000 | ~0.15 | Histology (Counterstain) |

| Acid Fuchsin | 42685 | 540 | 630 | ~90,000 | - | Histology (Collagen Stain) |

| Orange G | 16230 | 476-480 | - | ~27,000 | - | Histology (Cytoplasmic Stain) |

| Light Green SF Yellowish | 42095 | 630 | - | ~130,000 | - | Histology (Collagen Stain) |

| Aniline Blue WS | 42780 | ~600 | ~492 | - | - | Histology (Collagen Stain), Plant Biology |

| Biebrich Scarlet | 26905 | 504-506 | - | - | - | Histology (Plasma Stain) |

| Ponceau S | 26905 | 520 | - | - | - | Protein Staining (Western Blot) |

| Congo Red | 22120 | ~497 | ~614 | ~45,000 | - | Amyloid Staining |

| Fura-2 | - | 340/380 | 510 | ~31,000 | ~0.23-0.49 | Calcium Imaging |

| Fluorescein | 45350 | 494 | 518 | ~79,000 | ~0.92 | Fluorescent Labeling |

Note: Molar extinction coefficients and quantum yields can vary depending on the solvent and environmental conditions.

Experimental Protocols

This section provides detailed methodologies for key applications of acid dyes in research.

Masson's Trichrome Staining for Collagen Visualization

Masson's trichrome is a classic histological stain that uses a combination of acid dyes to differentiate collagen from other tissue components.

Solutions:

-

Weigert's Iron Hematoxylin:

-

Solution A: 1 g Hematoxylin in 100 mL 95% Ethanol.

-

Solution B: 4 mL 29% Ferric Chloride in 95 mL Distilled Water, with 1 mL Concentrated HCl.

-

Working Solution: Mix equal parts of Solution A and B just before use.

-

-

Biebrich Scarlet-Acid Fuchsin Solution: 90 mL 1% aqueous Biebrich Scarlet, 10 mL 1% aqueous Acid Fuchsin, 1 mL Glacial Acetic Acid.

-

Phosphomolybdic/Phosphotungstic Acid Solution: 5 g Phosphomolybdic Acid (or Phosphotungstic Acid) in 100 mL Distilled Water.

-

Aniline Blue Solution: 2.5 g Aniline Blue in 100 mL Distilled Water, with 2 mL Glacial Acetic Acid.

-

1% Acetic Acid Solution: 1 mL Glacial Acetic Acid in 99 mL Distilled Water.

Protocol:

-

Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections to distilled water.

-

Mordant in Bouin's solution at 56°C for 1 hour or overnight at room temperature.

-

Wash in running tap water until the yellow color disappears.

-

Stain in Weigert's iron hematoxylin for 10 minutes.

-

Wash in running tap water for 10 minutes.

-

Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.

-

Wash in distilled water.

-

Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.

-

Without rinsing, stain in aniline blue solution for 5-10 minutes.

-

Differentiate in 1% acetic acid solution for 2-5 minutes.

-

Dehydrate quickly through 95% and absolute ethanol, clear in xylene, and mount with a resinous mounting medium.

Expected Results:

-

Nuclei: Black

-

Cytoplasm, muscle, erythrocytes: Red

-

Collagen: Blue

Ponceau S Staining for Western Blot Analysis

Ponceau S is a rapid and reversible stain used to visualize protein bands on Western blot membranes, confirming successful protein transfer.

Solution:

-

Ponceau S Staining Solution: 0.1% (w/v) Ponceau S in 5% (v/v) acetic acid.

Protocol:

-

After transferring proteins to a nitrocellulose or PVDF membrane, briefly rinse the membrane with deionized water.

-

Immerse the membrane in Ponceau S staining solution and incubate for 5-10 minutes at room temperature with gentle agitation.

-

Decant the staining solution (it can be reused).

-

Wash the membrane with deionized water for 1-2 minutes to remove background staining and visualize protein bands.

-

To destain, wash the membrane with TBS-T or your western blot washing buffer.

-

Proceed with the blocking step of your Western blot protocol.

Fura-2 AM for Intracellular Calcium Imaging

Fura-2 is a ratiometric fluorescent indicator used to measure intracellular calcium concentrations. Its acetoxymethyl (AM) ester form is cell-permeant.

Solutions:

-

Fura-2 AM Stock Solution: Dissolve 50 µg Fura-2 AM in 50 µL DMSO.

-

Recording Buffer (e.g., HBSS): Hank's Balanced Salt Solution.

Protocol:

-

Culture cells on coverslips suitable for microscopy.

-

Prepare a working solution of Fura-2 AM by diluting the stock solution in recording buffer to a final concentration of 1-5 µM.

-

Remove the culture medium and wash the cells twice with recording buffer.

-

Load the cells by incubating them in the Fura-2 AM working solution for 30-60 minutes at room temperature or 37°C, protected from light.

-

Wash the cells twice with recording buffer to remove extracellular dye.

-

Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the dye.

-

Mount the coverslip on a fluorescence microscope equipped for ratiometric imaging.

-

Excite the cells alternately at 340 nm and 380 nm and collect the emission at 510 nm.

-

The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration.

Apoptosis Detection by Flow Cytometry using Propidium Iodide

Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. It cannot cross the membrane of live cells, making it a useful dye for identifying dead or late-stage apoptotic cells with compromised membrane integrity.

Solutions:

-

1X PBS (Phosphate-Buffered Saline)

-

1X Binding Buffer: 10 mM HEPES (pH 7.4), 140 mM NaCl, 2.5 mM CaCl₂.

-

Propidium Iodide Staining Solution: 50 µg/mL in 1X PBS.

-

Annexin V-FITC

Protocol:

-

Induce apoptosis in your cell population using the desired method.

-

Harvest 1-5 x 10⁵ cells by centrifugation.

-

Wash the cells once with cold 1X PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Expected Results:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

References

C.I. Acid Brown 75: A Technical Health and Safety Profile for Research Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety data for C.I. Acid Brown 75 (CAS No. 8011-86-7), a trisazo dye. The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development who may handle or encounter this substance. This document summarizes key quantitative data, outlines available experimental insights, and presents logical frameworks for safety handling based on current knowledge.

Chemical and Physical Properties

This compound is a synthetic dye primarily utilized in the textile and leather industries for coloring wool, polyamide fibers, and leather.[1][2][3] It is recognized as a water-soluble anionic dye.[1][4] At room temperature, it exists as a brown to dark brown powder with minimal odor.

There are conflicting reports regarding its precise molecular formula and weight, which is not uncommon for complex commercial dyes that may exist as mixtures or salts. The two most frequently cited molecular structures are presented below.

Table 1: Reported Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 8011-86-7 | |

| EINECS Number | 232-380-0 | |

| Molecular Formula | C₂₈H₁₅N₉Na₂O₁₆S₂ OR C₁₀H₉NO₇S₂ | , |

| Molecular Weight | 843.58 g/mol OR 319.31 g/mol | , |

| Physical State | Solid, Powder | |

| Color | Brown to dark red-light brown | |

| Melting Point | > 200 °C | |

| Water Solubility | Approx. 90.9 g/L at 20 °C | |

| Density | Approx. 1.108 g/cm³ at 20 °C | |

| log Pow (Octanol/Water Partition Coefficient) | Approx. 2.3 at 25 °C | |

| Vapor Pressure | < 0 Pa at 25 °C (Calculated) |

Toxicological Data

Toxicological data for this compound has been established through various studies on mammalian and aquatic species. The primary routes of concern for occupational exposure are inhalation, ingestion, and direct contact with skin and eyes.

Table 2: Acute Toxicity Data for this compound

| Test | Species | Route | Result | Source |

| LD50 | Rat (male/female) | Oral | > 1500 mg/kg bw | |

| LD0 | Rat (male/female) | Dermal | > 2000 mg/kg bw |

Table 3: Ecotoxicity Data for this compound

| Test | Species | Duration | Result | Source |

| LC50 | Poecilia reticulata (Guppy) | 96 h | > 100 mg/L | |

| LC0 | Daphnia magna (Water Flea) | 24 h | ca. 100 mg/L | |

| IC50 | Pseudokirchneriella subcapitata (Green Algae) | 72 h | ca. 7.8 mg/L | |

| EC50 | Activated Sludge Microorganisms | 3 h | > 1500 mg/L (Respiration rate) |

Hazard Identification and Safety Precautions

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as causing serious eye irritation.

-

GHS Hazard Statement: H319: Causes serious eye irritation.

-

Signal Word: Warning

Prolonged or repeated contact may also lead to skin irritation, and inhalation of dust can irritate the respiratory tract. Ingestion may cause gastrointestinal discomfort.

Recommended Safety Protocols

The following workflow outlines the recommended procedure for handling this compound in a research setting to minimize exposure and ensure safety.

Caption: Recommended safety workflow for handling this compound.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific toxicological endpoints listed in the safety data sheets are not publicly available. The provided data (e.g., LD50, LC50) are summaries of results from studies likely conducted under standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

For illustrative purposes, a generalized workflow for an acute oral toxicity study (akin to OECD Guideline 423) is diagrammed below. This represents a typical, but not the specific, methodology that would be used to determine the LD50 value cited.

Caption: Generalized workflow for an acute oral toxicity experiment.

Stability and Reactivity

This compound is stable under normal laboratory temperatures and pressures. However, certain conditions and materials should be avoided.

-

Conditions to Avoid: Excess heat, strong oxidants, and incompatible materials.

-

Incompatible Materials: Strong oxidizing agents and strong reducing agents.

-

Hazardous Decomposition Products: Under fire conditions, irritating and toxic fumes and gases may be produced.

-

Hazardous Polymerization: Will not occur.

Conclusion

This compound is a stable chemical compound with low acute mammalian toxicity via oral and dermal routes. The primary health hazard identified is serious eye irritation. Ecotoxicological data indicates a higher sensitivity for algae compared to fish and daphnia. Professionals handling this substance should adhere to standard laboratory safety protocols, including the use of appropriate personal protective equipment, particularly eye protection, and ensuring adequate ventilation. While specific experimental methodologies for the cited toxicity data are not detailed in publicly available safety sheets, the values are consistent with standardized testing guidelines. Researchers should always consult the most current safety data sheet provided by their supplier before use.

References

The Environmental Fate of C.I. Acid Brown 75: A Technical Overview

Disclaimer: Specific experimental data on the environmental fate of C.I. Acid Brown 75 is limited in publicly available scientific literature. This guide synthesizes information on the known properties of this compound with data from studies on structurally similar sulfonated azo dyes to provide a comprehensive overview of its expected environmental transformation and impact. The degradation pathways and quantitative data presented are based on representative examples from this class of dyes.

Introduction

This compound (CAS No. 8011-86-7) is a trisazo acid dye used in the textile and leather industries.[1][2] Its molecular structure, characterized by three azo (-N=N-) bonds and sulfonic acid groups, renders it highly soluble in water and resistant to fading, properties desirable for dyeing processes.[2][3] However, these same characteristics contribute to its potential for environmental persistence and dispersal in aquatic systems. The discharge of effluents containing such dyes is a significant environmental concern due to water coloration, which reduces light penetration for aquatic photosynthesis, and the potential toxicity of the dye and its degradation byproducts.[4] This guide provides a technical examination of the anticipated environmental fate of this compound, focusing on its biodegradation, photodegradation, and abiotic degradation pathways, as well as its ecotoxicological profile.

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| C.I. Name | Acid Brown 75 | |

| CAS Number | 8011-86-7 | |

| Molecular Formula | C₂₈H₁₅N₉Na₂O₁₆S₂ | |

| Molecular Weight | 843.58 g/mol | |

| Appearance | Dark red-light brown powder | |

| Water Solubility | 91 g/L at 20°C | |

| Log P (octanol/water) | Approx. 2.3 at 25°C |

Biodegradation

The biodegradation of sulfonated azo dyes like this compound is a complex process that typically requires a combination of anaerobic and aerobic conditions for complete mineralization.

Anaerobic Degradation

Under anaerobic conditions, the primary and often rate-limiting step is the reductive cleavage of the azo bonds. This process is catalyzed by non-specific microbial enzymes, particularly azoreductases. The azo linkages act as terminal electron acceptors, leading to the breaking of the -N=N- bonds and the formation of colorless aromatic amines. For this compound, this would result in the formation of several aromatic amine intermediates.

Aerobic Degradation

The aromatic amines produced during anaerobic degradation are often more resistant to further breakdown under anaerobic conditions and can be toxic or carcinogenic. Subsequent aerobic treatment is necessary for the mineralization of these intermediates. A variety of bacteria have been shown to degrade aromatic amines through the action of oxygenase and hydroxylase enzymes, ultimately breaking down the aromatic rings into carbon dioxide, water, and inorganic salts.

dot

References

An In-depth Technical Guide on the Spectral Characteristics of C.I. Acid Brown 75

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core spectral characteristics of C.I. Acid Brown 75, a trisazo dye. The information is intended for researchers, scientists, and professionals in drug development who may utilize this dye in their studies. Due to the limited availability of comprehensive public data, this guide synthesizes available information and presents a generalized experimental framework for its spectral analysis.

Introduction to this compound

This compound is a synthetic dye belonging to the trisazo class, characterized by the presence of three azo (-N=N-) groups.[1][2] It is primarily used in the textile and leather industries.[1][3] Its chemical structure and properties make it a subject of interest in studies related to dye chemistry, environmental science, and analytical chemistry.

Physicochemical and Spectral Data

The fundamental properties of this compound are summarized in the table below. The available spectral data, while limited, points to a primary absorption peak in the visible range, which is characteristic of its brown color.

| Property | Value | Reference |

| C.I. Name | Acid Brown 75 | [1] |

| C.I. Number | 34905 | |

| CAS Number | 8011-86-7 | |

| Molecular Formula | C₂₈H₁₅N₉Na₂O₁₆S₂ | |

| Molecular Weight | 843.58 g/mol | |

| Class | Trisazo Dye | |

| Appearance | Dark red-light brown powder | |

| Spectral Data | ||

| λmax (in water) | ~440 - 500 nm | |

| Molar Absorptivity (ε) | Data not publicly available | |

| Emission Wavelength (λem) | Not typically fluorescent |

Experimental Protocols for Spectral Analysis

The following is a generalized experimental protocol for the determination of the spectral characteristics of this compound using UV-Vis spectrophotometry. This protocol is based on standard methods for the analysis of azo dyes.

Objective: To determine the absorption spectrum and the wavelength of maximum absorbance (λmax) of this compound in an aqueous solution.

Materials:

-

This compound powder

-

Distilled or deionized water (spectroscopic grade)

-

Volumetric flasks (100 mL and 10 mL)

-

Pipettes

-

Quartz cuvettes (1 cm path length)

-

A calibrated double-beam UV-Vis spectrophotometer

Procedure:

-

Preparation of a Stock Solution (e.g., 100 mg/L):

-

Accurately weigh 10.0 mg of this compound powder using an analytical balance.

-

Quantitatively transfer the powder to a 100 mL volumetric flask.

-

Add a small amount of distilled water to dissolve the dye.

-

Once dissolved, fill the flask to the mark with distilled water. Mix thoroughly to ensure a homogenous solution.

-

-

Preparation of Working Solutions:

-

Prepare a series of dilutions from the stock solution. For example, prepare 1, 2, 5, and 10 mg/L solutions in 10 mL volumetric flasks.

-

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamps to stabilize (typically 15-30 minutes).

-

Set the wavelength range for the scan (e.g., 200-800 nm).

-

-

Blank Measurement:

-

Fill a quartz cuvette with distilled water to be used as a blank.

-

Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectra.

-

-

Sample Measurement:

-

Rinse a clean cuvette with a small amount of the most dilute working solution and then fill it.

-

Place the cuvette in the sample holder of the spectrophotometer.

-

Run the spectral scan to obtain the absorption spectrum.

-

Repeat this procedure for all the prepared working solutions, moving from the most dilute to the most concentrated.

-

-

Data Analysis:

-

From the obtained spectra, identify the wavelength of maximum absorbance (λmax).

-

If the molar absorptivity (ε) is to be determined, use the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the dye. A calibration curve of absorbance versus concentration should be plotted to ensure linearity and to calculate ε from the slope.

-

Signaling Pathways and Logical Relationships

As this compound is a synthetic dye primarily used for industrial coloring, there is no known involvement in biological signaling pathways relevant to drug development. Therefore, a signaling pathway diagram is not applicable.

Instead, a logical workflow for the experimental characterization of the dye is presented below.

Caption: Workflow for the Spectroscopic Analysis of this compound.

This guide provides a foundational understanding of the spectral characteristics of this compound and a practical approach to its analysis. For more specific applications, further empirical determination of its spectral properties in relevant solvent systems is recommended.

References

Methodological & Application

Application Notes and Protocols for C.I. Acid Brown 75 as a Model Dye in Wastewater Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using C.I. Acid Brown 75 as a model pollutant for evaluating various wastewater treatment technologies. Detailed protocols for adsorption, photocatalytic degradation, and advanced oxidation processes (AOPs) are presented, along with structured data and visual workflows to facilitate experimental design and execution.

Introduction to this compound

This compound is a trisazo anionic dye widely used in the textile and leather industries.[1] Its complex aromatic structure renders it resistant to biodegradation, leading to its persistence in industrial effluents and posing a threat to aquatic ecosystems. Due to its stability and representative nature of azo dyes, this compound serves as an excellent model compound for research and development of effective wastewater remediation strategies.

Physicochemical Properties of this compound:

| Property | Value |

| C.I. Name | Acid Brown 75 |

| CAS Number | 8011-86-7 |

| Molecular Formula | C₂₈H₁₅N₉Na₂O₁₆S₂[1] |

| Molecular Weight | 843.58 g/mol [1] |

| Chemical Class | Trisazo Dye |

| Color | Dark red-light brown[1] |

| Solubility | Soluble in water[2] |

Adsorption Studies

Adsorption is a widely employed, effective, and economical method for dye removal from wastewater. This section details the protocol for evaluating the adsorption of this compound onto various adsorbent materials.

Quantitative Data for Adsorption of this compound

The following table summarizes key quantitative data from studies on the adsorption of this compound using different adsorbents.

| Adsorbent | Initial Concentration (mg/L) | Adsorbent Dose (g/L) | pH | Contact Time (min) | Temperature (°C) | Removal Efficiency (%) | Adsorption Capacity (mg/g) | Reference |

| Kaolinite | Not Specified | Not Specified | 1.0 | Not Specified | Not Specified | 95.5 | 96.5 | |

| Coffee Spent Modified Fe-Al-Zr Composite | 50 | 1 | 5.6 | 120 | 25 ± 2 | 96.3 | Not Specified | |

| Unmodified Coal Fly Ash Granule | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Low | Not Specified | |

| Surfactant Modified Coal Fly Ash Granule | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Significantly Increased | Not Specified |

Experimental Protocol: Batch Adsorption of this compound

This protocol outlines the steps for conducting batch adsorption experiments to determine the removal efficiency of an adsorbent for this compound.

1. Materials and Reagents:

-

This compound dye powder

-

Deionized water

-

Adsorbent material (e.g., activated carbon, clay, biomaterial)

-

0.1 M HCl and 0.1 M NaOH for pH adjustment

-

Conical flasks (250 mL)

-

Orbital shaker

-

UV-Vis spectrophotometer

-

Centrifuge or filtration apparatus

2. Preparation of Dye Solutions:

-

Stock Solution (1000 mg/L): Accurately weigh 1.0 g of this compound powder and dissolve it in 1 L of deionized water to prepare a stock solution.

-

Working Solutions: Prepare working solutions of desired concentrations (e.g., 10, 20, 50, 100 mg/L) by diluting the stock solution with deionized water.

3. Adsorption Experiment:

-

Add a known amount of adsorbent (e.g., 0.1 g) to a series of 250 mL conical flasks containing a fixed volume of the dye solution (e.g., 100 mL) of a specific initial concentration.

-

Adjust the pH of the solutions to the desired value (e.g., 2, 4, 6, 8, 10) using 0.1 M HCl or 0.1 M NaOH.

-

Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C) for a predetermined time to reach equilibrium (e.g., 120 minutes).

-

Withdraw samples at regular time intervals (e.g., 5, 10, 20, 30, 60, 90, 120 minutes) to study the kinetics of adsorption.

4. Sample Analysis:

-

After agitation, separate the adsorbent from the solution by centrifugation at 4000 rpm for 15 minutes or by filtration using Whatman filter paper.

-

Measure the final concentration of the dye in the supernatant using a UV-Vis spectrophotometer at the maximum absorbance wavelength (λmax) of this compound.

5. Calculation of Removal Efficiency and Adsorption Capacity:

-

Removal Efficiency (%): Removal Efficiency (%) = [(C₀ - Cₑ) / C₀] x 100 Where C₀ is the initial dye concentration and Cₑ is the equilibrium dye concentration.

-

Adsorption Capacity (qₑ, mg/g): qₑ = [(C₀ - Cₑ) * V] / W Where V is the volume of the solution (L) and W is the mass of the adsorbent (g).

Experimental Workflow for Adsorption Studies

Caption: Workflow for batch adsorption experiments of this compound.

Photocatalytic Degradation

Photocatalysis is an advanced oxidation process that utilizes a semiconductor catalyst (e.g., TiO₂) and a light source (e.g., UV) to generate reactive oxygen species for the degradation of organic pollutants.

Quantitative Data for Photocatalytic Degradation of Similar Azo Dyes

Due to limited data specifically for this compound, the following table presents typical results for the photocatalytic degradation of other acid azo dyes using TiO₂.

| Dye | Initial Concentration (mg/L) | Catalyst (TiO₂) Dose (g/L) | pH | Irradiation Time (hours) | Light Source | Degradation Efficiency (%) | Reference |

| Acid Orange 7 | 50 | 1.0 | Not Specified | 32 | 30W UV Lamp | 76 | |

| Acid Red 88 | Not Specified | 1.8 (Fe³⁺ doped TiO₂) | Not Specified | Not Specified | Visible Light | Not Specified | |

| Alizarin Red S | 10 | 1.0 | 3 | 1 | 16W Mercury Lamp | 94.1 | |

| Bismarck Brown R | 10 | 1.0 | 3 | 1 | 16W Mercury Lamp | 91.4 |

Experimental Protocol: Photocatalytic Degradation of this compound using TiO₂

This protocol is adapted from studies on other azo dyes and provides a framework for evaluating the photocatalytic degradation of this compound.

1. Materials and Reagents:

-

This compound

-

Titanium dioxide (TiO₂) nanopowder (e.g., Degussa P25)

-

Deionized water

-

0.1 M HCl and 0.1 M NaOH for pH adjustment

-

Photoreactor with a UV lamp (e.g., 125W mercury lamp)

-

Magnetic stirrer

-

UV-Vis spectrophotometer

-

Centrifuge

2. Experimental Setup:

-

A photoreactor equipped with a UV light source and a cooling system to maintain a constant temperature.

-

A beaker or reaction vessel made of quartz or borosilicate glass.

3. Experimental Procedure:

-

Preparation of Dye Solution: Prepare an aqueous solution of this compound of a known concentration (e.g., 50 mg/L).

-

Catalyst Suspension: Disperse a specific amount of TiO₂ powder (e.g., 1.0 g/L) in the dye solution.

-

Adsorption-Desorption Equilibrium: Stir the suspension in the dark for approximately 30 minutes to ensure that adsorption-desorption equilibrium is reached between the dye and the catalyst surface.

-

Initiation of Photocatalysis: Turn on the UV lamp to initiate the photocatalytic reaction.

-

Sample Collection: Withdraw aliquots of the suspension at regular time intervals (e.g., 15, 30, 45, 60, 90, 120 minutes).

4. Sample Analysis:

-

Immediately after withdrawal, centrifuge the aliquots to separate the TiO₂ particles.

-

Measure the absorbance of the supernatant at the λmax of this compound using a UV-Vis spectrophotometer.

5. Calculation of Degradation Efficiency:

-

Degradation Efficiency (%) = [(A₀ - Aₜ) / A₀] x 100 Where A₀ is the initial absorbance of the dye solution and Aₜ is the absorbance at time 't'.

Experimental Workflow for Photocatalytic Degradation

Caption: Workflow for photocatalytic degradation of this compound.

Advanced Oxidation Processes (AOPs)

AOPs involve the generation of highly reactive hydroxyl radicals (•OH) for the rapid degradation of organic pollutants. The Fenton process (Fe²⁺/H₂O₂) and UV/H₂O₂ are two commonly studied AOPs.

Quantitative Data for AOPs on Similar Azo Dyes

The following table presents typical results for the degradation of other acid azo dyes using Fenton and UV/H₂O₂ processes.

| Process | Dye | Initial Concentration (mg/L) | Reagents | pH | Reaction Time (min) | Decolorization Efficiency (%) | Reference |

| Fenton | Acid Red 73 | 200 | Fe²⁺, H₂O₂ | 3 | 30 | >96% | |

| UV/H₂O₂ | Acid Blue 74 | Not Specified | H₂O₂ | 3.5-5.5 | Not Specified | High | |

| UV/H₂O₂ | Azo Dye Orange G | 100 | H₂O₂ | 12 | 30 | 100 |

Experimental Protocol: Fenton Treatment of this compound

This protocol is based on general Fenton process applications for dye wastewater treatment.

1. Materials and Reagents:

-

This compound

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

-

Hydrogen peroxide (H₂O₂, 30% w/v)

-

Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

-

Deionized water

-

Beakers and magnetic stirrer

-

UV-Vis spectrophotometer

2. Experimental Procedure:

-

Prepare a known concentration of this compound solution (e.g., 100 mg/L).

-

In a beaker, take a specific volume of the dye solution (e.g., 500 mL).

-

Adjust the initial pH of the solution to approximately 3.0 using H₂SO₄.

-

Add the required amount of FeSO₄·7H₂O to achieve the desired Fe²⁺ concentration (e.g., 20 mg/L) and stir until dissolved.

-

Initiate the reaction by adding the required amount of H₂O₂ (e.g., 200 mg/L).

-

Start a timer and collect aliquots at regular intervals (e.g., 5, 10, 20, 30, 60 minutes).

-

Immediately quench the reaction in the aliquots by adding NaOH to raise the pH to >10, which precipitates the iron catalyst.

-

Filter the samples to remove the precipitate.

-

Analyze the supernatant for the remaining concentration of this compound using a spectrophotometer.

Experimental Protocol: UV/H₂O₂ Treatment of this compound

This protocol is based on general UV/H₂O₂ process applications for dye degradation.

1. Materials and Reagents:

-

This compound

-

Hydrogen peroxide (H₂O₂, 30% w/v)

-

0.1 M HCl and 0.1 M NaOH for pH adjustment

-

Deionized water

-

Photoreactor with a UV lamp

-

UV-Vis spectrophotometer

2. Experimental Procedure:

-

Prepare a known concentration of this compound solution.

-

Place a specific volume of the dye solution into the photoreactor.

-

Adjust the initial pH to the desired value (e.g., 4).

-

Add the required amount of H₂O₂ to the solution.

-

Turn on the UV lamp to start the reaction.

-

Collect aliquots at regular time intervals.

-

Analyze the samples for the remaining dye concentration using a spectrophotometer.

Logical Relationship Diagram for AOPs

Caption: Logical relationship of AOPs for dye degradation.

References

Application Notes and Protocols for C.I. Acid Brown 75 Adsorption Studies

Introduction

C.I. Acid Brown 75 is an anionic azo dye used in various industries, including textiles and leather. The release of effluents containing this dye into water bodies poses a significant environmental concern due to its persistence, color, and potential toxicity. Adsorption has been widely recognized as a highly effective and economically viable method for removing such dyes from wastewater.[1][2] This document provides a comprehensive protocol for conducting adsorption studies of this compound, intended for researchers and scientists. The protocol covers the preparation of materials, detailed experimental procedures for investigating key parameters, and methods for data analysis, including kinetic, isotherm, and thermodynamic modeling.

Materials and Equipment

1.1 Materials

-

This compound (CAS No: 71799-74-1)[3]

-

Adsorbent material (e.g., kaolinite, activated carbon, biochar, fly ash)[4][5]

-

Hydrochloric acid (HCl, 0.1 M) for pH adjustment

-

Sodium hydroxide (NaOH, 0.1 M) for pH adjustment

-

Deionized (DI) or distilled water

1.2 Equipment

-

UV-Vis Spectrophotometer

-

Digital pH meter

-

Orbital shaker or magnetic stirrer

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical balance

-

Volumetric flasks, beakers, and pipettes

-

Thermostatic water bath or incubator shaker

Experimental Protocols

2.1 Preparation of Dye Solutions

-

Stock Solution (1000 mg/L): Accurately weigh 1.0 g of this compound powder. Dissolve it in a small amount of DI water in a 1000 mL volumetric flask. Once fully dissolved, bring the volume up to the mark with DI water. This solution should be stored in a dark, cool place to prevent photodegradation.

-

Working Solutions: Prepare working solutions of desired concentrations (e.g., 10, 20, 50, 100 mg/L) by diluting the stock solution using the formula C1V1 = C2V2.

2.2 Batch Adsorption Experiments Batch experiments are performed to evaluate the effects of various parameters on the adsorption process. The general procedure involves adding a known mass of adsorbent to a fixed volume of dye solution in a flask and agitating it for a specified time.

2.2.1 Effect of pH The pH of the solution can significantly influence the surface charge of the adsorbent and the ionization of the dye, thereby affecting adsorption efficiency. For anionic dyes like Acid Brown 75, adsorption is typically more favorable in acidic conditions.

-

Add a fixed amount of adsorbent (e.g., 0.1 g) to a series of flasks containing a fixed volume and concentration of the dye solution (e.g., 50 mL of 50 mg/L).

-

Adjust the initial pH of the solutions across a range (e.g., 2, 4, 6, 8, 10) using 0.1 M HCl or 0.1 M NaOH.

-

Place the flasks in an orbital shaker at a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C) for a predetermined time sufficient to reach equilibrium (e.g., 2 hours).

-

After agitation, separate the adsorbent from the solution by centrifugation or filtration.

-

Analyze the supernatant for the final dye concentration using a UV-Vis spectrophotometer at the dye's maximum wavelength (λmax).

2.2.2 Effect of Adsorbent Dose This experiment determines the minimum adsorbent amount required for maximum dye removal.

-

Add varying amounts of the adsorbent (e.g., 0.02, 0.04, 0.06, 0.08, 0.1 g) into a series of flasks containing a fixed volume and concentration of the dye solution (e.g., 50 mL of 50 mg/L).

-

Set the pH to the optimal value determined from the previous experiment.

-

Agitate the flasks at a constant speed and temperature until equilibrium is reached.

-

Separate the solid and liquid phases and analyze the final dye concentration.

2.2.3 Effect of Contact Time (Kinetic Studies) This study determines the time required to reach adsorption equilibrium.

-

Add a fixed amount of adsorbent to a flask containing the dye solution at the optimal pH and a specific concentration.

-

Place the flask on a shaker and withdraw aliquots at different time intervals (e.g., 5, 10, 20, 30, 60, 90, 120 minutes).

-

Separate the adsorbent from each aliquot and measure the dye concentration. The experiment continues until the concentration remains constant, indicating equilibrium.

2.2.4 Effect of Initial Dye Concentration (Isotherm Studies) This experiment helps to understand the relationship between the concentration of the dye in the solution and the amount adsorbed onto the adsorbent at equilibrium.

-

Prepare a series of dye solutions with varying initial concentrations (e.g., 10, 25, 50, 100, 200 mg/L).

-

Add a fixed amount of adsorbent to each flask.

-

Adjust the pH to the optimal value and agitate the flasks for the equilibrium time determined from the kinetic study.

-

After reaching equilibrium, separate the phases and analyze the final dye concentrations.

2.2.5 Effect of Temperature (Thermodynamic Studies) This study provides insights into the nature of the adsorption process (endothermic or exothermic).

-

Repeat the isotherm experiment at different temperatures (e.g., 25 °C, 35 °C, 45 °C) using the optimal pH, adsorbent dose, and equilibrium time.

-

Analyze the final dye concentrations for each temperature.

2.3 Analytical Measurement The concentration of this compound in the supernatant is determined by measuring its absorbance using a UV-Vis spectrophotometer at its λmax. A calibration curve of absorbance versus known dye concentrations must be prepared first.

The percentage of dye removal and the adsorption capacity at equilibrium (q_e, in mg/g) are calculated as follows:

-

Removal Percentage (%) : ((C_0 - C_e) / C_0) * 100

-

Adsorption Capacity (q_e) : ((C_0 - C_e) * V) / m

Where:

-

C_0 is the initial dye concentration (mg/L).

-

C_e is the equilibrium dye concentration (mg/L).

-

V is the volume of the solution (L).

-

m is the mass of the adsorbent (g).

Data Analysis Models

3.1 Adsorption Kinetics

-

Pseudo-First-Order Model: log(q_e - q_t) = log(q_e) - (k_1 / 2.303) * t

-

Pseudo-Second-Order Model: t / q_t = 1 / (k_2 * q_e^2) + (1 / q_e) * t The pseudo-second-order model is often found to best describe the adsorption of acid dyes.

3.2 Adsorption Isotherms

-

Langmuir Isotherm: C_e / q_e = 1 / (K_L * q_m) + C_e / q_m (Assumes monolayer adsorption on a homogeneous surface).

-

Freundlich Isotherm: log(q_e) = log(K_F) + (1/n) * log(C_e) (Describes adsorption on a heterogeneous surface).

3.3 Adsorption Thermodynamics Thermodynamic parameters are calculated to determine the spontaneity and nature of the adsorption.

-

Gibbs Free Energy (ΔG°): ΔG° = -RT * ln(K_c)

-

Van't Hoff Equation: ln(K_c) = (ΔS° / R) - (ΔH° / RT)

Where R is the universal gas constant, T is the temperature in Kelvin, and K_c is the thermodynamic equilibrium constant. ΔH° and ΔS° can be determined from the slope and intercept of a plot of ln(K_c) versus 1/T. A negative ΔG° indicates a spontaneous process.

Data Presentation

Quantitative data should be summarized in tables for clarity and comparison.

Table 1: Summary of Optimal Conditions and Maximum Adsorption Capacity for this compound.

| Adsorbent | Optimal pH | Adsorbent Dose | Equilibrium Time (min) | Temperature (°C) | Max. Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|---|---|---|

| Kaolinite | 1.0 | - | - | - | 96.5 | |

| Silica-based | 2.0 | 0.06 g / 100 mL | 75 | Ambient | - |

| Modified Fly Ash | - | - | - | - | 55.3 | |

Table 2: Representative Kinetic Model Parameters.

| Model | q_e (exp) (mg/g) | q_e (cal) (mg/g) | k₁ (min⁻¹) or k₂ (g/mg·min) | R² |

|---|---|---|---|---|

| Pseudo-First-Order |

| Pseudo-Second-Order | | | | |

Table 3: Representative Isotherm Model Parameters.

| Isotherm | Parameters | Value | R² |

|---|---|---|---|

| Langmuir | q_m (mg/g) | ||

| K_L (L/mg) | |||

| Freundlich | K_F ((mg/g)(L/mg)¹/ⁿ) |

| | n | | |

Table 4: Thermodynamic Parameters.

| Temperature (K) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

|---|---|---|---|

| 298 | |||

| 308 |

| 318 | | | |

Visualization

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for conducting this compound adsorption studies.

Caption: Workflow for this compound adsorption experiments.

References

- 1. Factors Affecting Synthetic Dye Adsorption; Desorption Studies: A Review of Results from the Last Five Years (2017–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Buy this compound (EVT-14603946) | 71799-74-1 [evitachem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Photocatalytic Degradation of C.I. Acid Brown 75

Audience: Researchers, scientists, and drug development professionals.

Introduction

C.I. Acid Brown 75 is a monoazo acid dye used in the textile and leather industries. Due to its complex aromatic structure, it is resistant to conventional wastewater treatment methods, posing a significant environmental concern. Advanced Oxidation Processes (AOPs), particularly heterogeneous photocatalysis using semiconductor nanoparticles, have emerged as a promising technology for the degradation of such recalcitrant organic pollutants. This document provides a detailed methodology for the photocatalytic degradation of this compound, focusing on the use of common photocatalysts like Titanium Dioxide (TiO₂) and Zinc Oxide (ZnO).

When a semiconductor photocatalyst like TiO₂ or ZnO is irradiated with light of energy greater than its band gap, electrons (e⁻) are excited from the valence band (VB) to the conduction band (CB), leaving behind holes (h⁺) in the VB. These electron-hole pairs are powerful redox species. The holes can directly oxidize organic molecules or react with water to produce highly reactive hydroxyl radicals (•OH). The electrons can react with adsorbed oxygen molecules to generate superoxide radical anions (•O₂⁻), which can further lead to the formation of other reactive oxygen species (ROS). These ROS are non-selective and can effectively degrade complex organic molecules like this compound into simpler and less harmful compounds such as CO₂, H₂O, and mineral acids.

Experimental Protocols

This section outlines the detailed procedures for conducting photocatalytic degradation studies of this compound.

1. Materials and Reagents

-

This compound (analytical grade)

-

Photocatalyst:

-

Titanium Dioxide (TiO₂, e.g., Degussa P25)

-

Zinc Oxide (ZnO) nanoparticles

-

-

Deionized water

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

-

Methanol or isopropanol (as a radical scavenger for mechanistic studies)

-

High-Performance Liquid Chromatography (HPLC) grade solvents (for analysis)

2. Equipment

-

Photoreactor: A batch reactor equipped with a light source (e.g., UV lamp, Xenon lamp, or solar simulator), a magnetic stirrer, and a cooling system. A typical setup includes a quartz or borosilicate glass vessel.

-

UV-Vis Spectrophotometer

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for byproduct identification

-

Total Organic Carbon (TOC) analyzer

-

pH meter

-

Centrifuge or filtration system (e.g., 0.45 µm syringe filters)

-

Analytical balance

-

Ultrasonic bath

3. Preparation of Reagents

-

Dye Stock Solution: Prepare a stock solution of this compound (e.g., 1000 mg/L) by dissolving a precisely weighed amount of the dye in deionized water. This stock solution can then be diluted to prepare working solutions of desired concentrations.

-

Photocatalyst Suspension: Prepare a suspension of the photocatalyst (e.g., 1 g/L) in deionized water. It is recommended to sonicate the suspension for at least 15-30 minutes to ensure uniform dispersion of the nanoparticles.

4. Photocatalytic Degradation Procedure

-

Reactor Setup: Place a known volume of the this compound working solution into the photoreactor vessel.

-

Catalyst Addition: Add the required amount of the photocatalyst suspension to the dye solution to achieve the desired catalyst loading.

-

Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a specific period (e.g., 30-60 minutes) to allow the dye to adsorb onto the surface of the photocatalyst and reach adsorption-desorption equilibrium. Take a sample at the end of this period (t=0) to determine the initial concentration after adsorption.

-